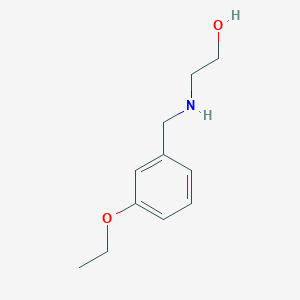

2-((3-Ethoxybenzyl)amino)ethanol

Description

Contextualization within the Class of N-Substituted Ethanolamines

N-substituted ethanolamines are a class of organic compounds characterized by an ethanolamine (B43304) backbone (HO-CH₂-CH₂-NH₂) where one or both of the amine hydrogens have been replaced by other organic groups. 2-((3-Ethoxybenzyl)amino)ethanol fits into this category as a mono-N-substituted ethanolamine, featuring a 3-ethoxybenzyl group attached to the nitrogen atom.

These compounds are bifunctional, possessing both a nucleophilic secondary amine and a primary alcohol. This dual functionality makes them valuable intermediates in organic synthesis. The general structure allows for wide-ranging modifications, influencing properties like lipophilicity, basicity, and biological activity. The ethanolamine scaffold is a common motif in many biologically active molecules and pharmaceuticals, where it can serve as a linker or a key interacting group with biological targets.

Significance of the Ethanolamine Moiety in Organic Synthesis and Chemical Transformations

The ethanolamine moiety (a 1,2-aminoalcohol) is a crucial building block in organic chemistry due to the distinct reactivity of its amine and alcohol functional groups. This bifunctionality allows for selective reactions at either site, making it a versatile precursor for more complex molecules.

A primary synthetic route to N-substituted ethanolamines like the title compound is through reductive amination . This widely used reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For this compound, this would typically involve the reaction of 3-ethoxybenzaldehyde (B1676413) with ethanolamine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|---|

| 3-Ethoxybenzaldehyde | Ethanolamine | Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | This compound |

Furthermore, the hydroxyl group of the ethanolamine moiety can be derivatized, for example, through benzylation. While this is more common for N,N-disubstituted ethanolamines to improve their profiles for gas chromatography-mass spectrometry (GC-MS) analysis, it highlights the synthetic flexibility of the alcohol group. Such derivatization transforms the polar alcohol into a more stable and less polar ether, which can be advantageous in certain analytical or synthetic contexts.

Overview of Key Academic Research Directions for this compound and Related Compounds

Direct academic research focusing solely on this compound is limited. However, its significance can be inferred from studies on related compounds where the N-benzyl ethanolamine core and substituted benzyl (B1604629) groups are key structural features.

One major research direction is its use as a synthetic intermediate in medicinal chemistry. The structure is a logical precursor for more complex molecules designed to have biological activity. For instance, research into inhibitors of enzymes like 12-lipoxygenase has involved scaffolds based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.gov This demonstrates that substituted benzylamine (B48309) structures are actively explored for developing enzyme inhibitors. The 3-ethoxybenzyl group in the title compound could be incorporated into similar pharmacologically active molecules to probe structure-activity relationships (SAR), where the position and nature of the alkoxy group can influence binding affinity and selectivity for a biological target.

Another area of interest is in the development of agents targeting various biological receptors. The broader class of N-benzylphenethylamines, for example, includes compounds that are potent agonists of serotonin (B10506) 5-HT₂ receptors. wikipedia.org While structurally different, this highlights that the N-benzyl motif is a key component in compounds designed to interact with the central nervous system. Therefore, this compound could serve as a foundational molecule for synthesizing analogs in neuroscience research.

The physical properties of such compounds are also relevant. Below is a comparison of the known properties of the parent compound, N-benzylethanolamine, with the predicted or known identifiers for this compound.

| Property | N-Benzylethanolamine nih.gov | This compound hydrochloride nih.gov |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | C₁₁H₁₈ClNO₂ |

| Molecular Weight | 151.21 g/mol | 231.72 g/mol |

| Physical Form | Colorless liquid | Data not available |

| Boiling Point | 153-156 °C at 12 mmHg | Data not available |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3-ethoxyphenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11-5-3-4-10(8-11)9-12-6-7-13/h3-5,8,12-13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMUKQGLBGZEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405902 | |

| Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-65-9 | |

| Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(3-ethoxyphenyl)methyl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Ethoxybenzyl Amino Ethanol and Analogous N Substituted Ethanolamines

Direct Alkylation Approaches to N-Substituted Ethanolamines

Direct alkylation represents a primary pathway for the synthesis of N-substituted ethanolamines. This method generally involves the reaction of an amine with an alkylating agent.

Nucleophilic Substitution Reactions with Halogenated Precursors

A common strategy within direct alkylation is the nucleophilic substitution reaction between an ethanolamine (B43304) and a halogenated precursor, such as an alkyl halide. For the synthesis of 2-((3-ethoxybenzyl)amino)ethanol, this would involve reacting ethanolamine with a 3-ethoxybenzyl halide.

A significant hurdle in the direct alkylation of ethanolamine is the lack of regioselectivity and the difficulty in controlling the degree of alkylation. Ethanolamine possesses two nucleophilic sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. Furthermore, the primary amine can undergo mono- or di-alkylation. This often leads to a mixture of N-alkylated, O-alkylated, and N,N-dialkylated products. chemrxiv.orgthieme-connect.demasterorganicchemistry.com The primary amine formed after the initial alkylation is often more nucleophilic than the starting ammonia (B1221849) or primary amine, leading to a higher propensity for over-alkylation. masterorganicchemistry.com

Controlling the reaction to favor the desired mono-N-substituted product is a considerable challenge. Traditional methods often result in the formation of significant amounts of N,N-dialkylated ethanolamines, necessitating subsequent purification steps. chemrxiv.org The reaction of ethyl bromide with ammonia, for instance, largely yields triethylamine (B128534). masterorganicchemistry.com

Several strategies have been developed to enhance the selectivity of mono-alkylation. One common approach is to use a large excess of the amine reactant relative to the alkylating agent. researchgate.net This stoichiometric control aims to increase the probability of the alkylating agent reacting with the more abundant starting amine rather than the mono-alkylated product. masterorganicchemistry.com

Another effective strategy involves the use of protecting groups. By selectively protecting one of the nucleophilic sites, the reaction can be directed towards the desired position. For instance, protecting the amino group of ethanolamine with a tert-Butoxycarbonyl (Boc) group allows for the selective functionalization of the hydroxyl group. Subsequent deprotection and alkylation of the amine can then be performed. chemrxiv.org A novel method involves the deprotonation of a Boc-protected amine with a strong base, followed by the addition of an alkylating agent to yield the N-mono-alkylated product, thus avoiding the formation of a dialkylated by-product. chemrxiv.org

Phase transfer catalysis (PTC) has also been employed to achieve selective N-mono-alkylation of ethanolamine with alkyl bromides. The selectivity in these systems can be influenced by the stoichiometry of the reactants and the nature of the alkyl halide. researchgate.net For example, using a 5:1 ratio of ethanolamine to allyl bromide in the presence of tetrabutylammonium (B224687) bromide as a catalyst can lead to the preferential formation of N-allyl-ethanolamine. researchgate.net

Researchers have also explored base-mediated selective synthesis. A protocol using a combination of potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) in methanol (B129727) at room temperature has been shown to be efficient and selective for the mono-N-alkylation of primary aromatic amines with 2-chloroethanol (B45725). thieme-connect.de

| Base-Mediated Synthesis | Employing specific inorganic bases to promote selective alkylation. | Can be highly selective and efficient at room temperature. | The choice of base and solvent is critical for success. |

Reductive Amination of Carbonyl Compounds with Amino Alcohols

Reductive amination is a versatile and widely used method for forming C-N bonds and offers a powerful alternative to direct alkylation, particularly for achieving mono-alkylation. masterorganicchemistry.com This two-step process in a single pot involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com For the synthesis of this compound, this would involve the reaction of 3-ethoxybenzaldehyde (B1676413) with ethanolamine.

The initial step of reductive amination is the formation of an imine from a primary amine and an aldehyde or ketone. youtube.com This reaction is typically reversible and is often driven to completion by the removal of water. The resulting imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a selective reducing agent that can reduce imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com

Catalytic hydrogenation represents another important approach for the reduction of the imine intermediate in reductive amination. This method often utilizes transition metal catalysts, such as nickel, palladium, or platinum, in the presence of hydrogen gas. google.comnih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a sustainable approach where an alcohol is temporarily oxidized to an aldehyde or ketone by the catalyst, which then reacts with an amine to form an imine. The same catalyst then facilitates the reduction of the imine to the N-alkylated amine, with water being the only byproduct. rsc.orgrsc.org

Various catalytic systems have been developed for this purpose. For instance, nickel-catalyzed N-alkylation of amines with alcohols has been shown to be highly efficient. rsc.orgnih.gov Manganese pincer complexes have also been demonstrated to catalyze the selective N-alkylation of amines with a range of alcohols, including the challenging monomethylation of primary amines using methanol. nih.gov

Table 2: Common Reducing Agents and Catalytic Systems for Reductive Amination

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH4) | Common and cost-effective, reduces both carbonyls and imines. |

| Hydride Reduction | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com |

| Hydride Reduction | Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and often preferred alternative to NaBH3CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | Raney Nickel, Pd/C, PtO2 | Utilizes H2 gas; effective for a broad range of substrates. google.com |

| Transfer Hydrogenation | Homogeneous Nickel Compounds | Achieved in a tandem reaction without pressurized hydrogen. nih.gov |

| "Borrowing Hydrogen" | Pd(II) Complexes, Manganese Pincer Complexes | Atom-efficient process with water as the only byproduct. rsc.orgnih.gov |

Ring-Opening Reactions of Epoxides with Amines

The reaction between an epoxide and an amine is a classic example of nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The high ring strain of the three-membered epoxide ring facilitates this opening. interchim.fr This reaction can be performed with or without a catalyst and under various solvent conditions, making it a versatile method for generating β-amino alcohols. researchgate.net

The synthesis of N-substituted ethanolamines, such as this compound, can be accomplished through the reaction of a primary amine with ethylene (B1197577) oxide. In this reaction, the primary amine, 3-ethoxybenzylamine, attacks one of the two equivalent carbon atoms of the ethylene oxide molecule. This process follows an SN2 mechanism, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. nih.gov A subsequent proton transfer step, typically from a solvent molecule or during aqueous workup, neutralizes the alkoxide to yield the final 2-aminoethanol product. nih.gov

The general reaction is as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks a carbon atom of the ethylene oxide ring.

Step 2: Ring-Opening. The carbon-oxygen bond of the epoxide breaks, with the electrons moving to the oxygen atom, creating a negatively charged alkoxide.

Step-3: Protonation. The alkoxide is protonated to form the stable hydroxyl group of the ethanolamine.

This method is highly efficient for producing primary and secondary N-substituted ethanolamines. While the reaction can proceed without a catalyst, it is often accelerated by the presence of protic solvents or Lewis acids. researchgate.netsigmaaldrich.com The reactivity of alkylene oxides generally decreases as the steric bulk of substituents on the epoxide ring increases. interchim.fr

When an asymmetrically substituted epoxide reacts with an amine, the reaction can yield regioisomers and stereoisomers. The control of this selectivity is a key aspect of modern organic synthesis. The ring-opening of chiral epoxides with amines is a powerful method for preparing enantiomerically pure β-amino alcohols, which are important building blocks for pharmaceuticals and chiral auxiliaries. tcichemicals.com

The regioselectivity of the attack—whether the amine attacks the more or less substituted carbon of the epoxide—is influenced by the reaction conditions.

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophilic amine will preferentially attack the less sterically hindered carbon atom of the epoxide. nih.gov

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. In this case, the nucleophile tends to attack the more substituted carbon, which can better stabilize the developing positive charge, in a mechanism that has some SN1 character. researchgate.net

For stereoselective synthesis, the reaction proceeds with an inversion of configuration at the center of attack, which is characteristic of an SN2 reaction. nih.gov This allows for the predictable synthesis of specific stereoisomers. Various catalysts, including those based on metals like zinc, calcium, and scandium, have been developed to enhance both the regioselectivity and enantioselectivity of the aminolysis of epoxides, providing access to a wide array of chiral amino alcohols in high yields. caltech.edu

Derivatization Strategies for Enhancing Analytical and Synthetic Properties of Ethanolamines

Ethanolamines possess polar functional groups (hydroxyl and amino groups) that can lead to challenges in certain analytical techniques, particularly gas chromatography (GC). These polar groups can cause strong interactions with the stationary phase of the GC column, leading to poor peak shape (tailing) and reduced volatility. Derivatization is a chemical modification technique used to convert these polar groups into less polar, more volatile ones, thereby improving their chromatographic behavior. phenomenex.com

Benzylation Reactions for Hydroxyl Group Protection and Analytical Applications

Benzylation serves as a common strategy in organic synthesis to protect hydroxyl groups. The resulting benzyl (B1604629) ethers exhibit unique stability and chromatographic characteristics that are beneficial for multi-step syntheses and analytical procedures.

Optimization of Benzyl Halide-Mediated Benzylation Conditions (e.g., Benzyl Bromide with Inorganic Bases)

The reaction of an amine, such as an ethanolamine derivative, with a benzyl halide like benzyl bromide is a standard method for introducing a benzyl group. The efficiency and selectivity of this N-alkylation reaction are highly dependent on the chosen conditions, particularly the base and solvent. Research into the N-alkylation of primary benzylamines with alkyl halides has shown that inorganic bases play a critical role in controlling the reaction's outcome. researchgate.net

The primary challenge in this synthesis is preventing overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine. The choice of base is paramount to achieving high chemoselectivity for the desired mono-N-alkylated product. Studies have demonstrated that cesium carbonate is a particularly effective base for this purpose. researchgate.net Its strong basicity and solubility characteristics are believed to suppress the further alkylation of the secondary amine product. researchgate.net

Optimization experiments involving the reaction of p-methoxybenzylamine with benzyl bromide have provided key insights. Using cesium carbonate as the base in anhydrous N,N-dimethylformamide (DMF) resulted in high selectivity for the secondary amine. researchgate.net In contrast, using other inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) led to diminished yields of the secondary amine and increased formation of the tertiary amine byproduct. researchgate.net The reaction performed in the absence of a base showed a similar increase in tertiary amine formation. researchgate.net The molar ratio of the reactants is also a crucial parameter; using a 2:1 ratio of the primary amine to the benzyl halide was found to be optimal for maximizing the yield of the secondary amine. researchgate.net

| Entry | Base Used | Solvent | Yield of Secondary Amine | Yield of Tertiary Amine | Reference |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | DMF | High | Low | researchgate.net |

| 2 | K₂CO₃ | DMF | Diminished | Increased | researchgate.net |

| 3 | Na₂CO₃ | DMF | Diminished | Increased | researchgate.net |

| 4 | K₃PO₄ | DMF | Diminished | Increased | researchgate.net |

| 5 | None | DMF | Diminished | Increased | researchgate.net |

Stability and Chromatographic Benefits of Benzyl Ether Derivatives

Benzyl ethers are widely used as protecting groups for alcohols due to their relative stability under a range of chemical conditions, including basic and some acidic environments. atlanchimpharma.comorganic-chemistry.org This stability allows for subsequent chemical modifications on other parts of the molecule without affecting the protected hydroxyl group. The cleavage of benzyl ethers, when desired, is typically achieved through methods like palladium-catalyzed hydrogenolysis, which regenerates the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.orgorganic-chemistry.org Alternative deprotection methods include the use of strong Lewis acids or oxidation. atlanchimpharma.comorganic-chemistry.org

From an analytical perspective, the conversion of a polar hydroxyl group into a less polar benzyl ether derivative offers significant chromatographic advantages. Highly polar analytes, such as those containing free hydroxyl and amino groups, often exhibit poor peak shapes (tailing) and low sensitivity in gas chromatography (GC) due to their interaction with the stationary phase. labrulez.comnih.gov Derivatization to a benzyl ether reduces the molecule's polarity, increasing its volatility and minimizing these undesirable interactions. This leads to improved peak symmetry, better resolution, and enhanced detector response, which is crucial for the accurate quantification of trace amounts of the analyte. nih.gov Similarly, in high-performance liquid chromatography (HPLC), the reduced polarity of the benzyl ether derivative can lead to more suitable retention times on reverse-phase columns. nih.gov

Acylation Reactions for Amide and Ester Formation

Acylation of the amino and hydroxyl groups in ethanolamine derivatives is a key transformation for producing amides and esters, including biologically relevant N-acylethanolamines (NAEs). nih.gov These reactions can be performed through direct chemical methods or with the aid of enzymatic catalysts.

Direct Acylation with Fatty Acids and Esters

The direct condensation of ethanolamines with fatty acids or their esters is a fundamental method for synthesizing N-acylethanolamines. mdpi.comlp.edu.ua When reacting a fatty acid with an ethanolamine, the amino group, being a stronger nucleophile than the hydroxyl group, preferentially attacks the carboxylic acid's carbonyl carbon to form an amide bond. beilstein-journals.org This reaction is an equilibrium process where water is produced as a byproduct; therefore, removing water, often through azeotropic distillation with a Dean-Stark apparatus, is necessary to drive the reaction towards the amide product. mdpi.com

These amidations can be performed under thermal conditions or catalyzed by acids or bases. lp.edu.ua Heterogeneous catalysts have also been investigated for the direct amidation of fatty acids with alkanolamines. researchgate.net The reaction can also proceed with fatty acid esters as the acyl donor, a process known as aminolysis. However, direct amide synthesis from unactivated esters can require harsh reaction conditions to achieve good yields. mdpi.com

Enzymatic Catalysis in N-Acylation of Ethanolamines (e.g., Lipase-Mediated Processes)

Enzymatic catalysis offers a highly selective and environmentally benign alternative for the N-acylation of ethanolamines. beilstein-journals.orgnih.govwur.nl Lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym® 435), have proven to be exceptionally effective for this transformation. lp.edu.uabeilstein-journals.orgnih.gov A key advantage of lipase catalysis is its remarkable chemoselectivity: the enzyme selectively catalyzes acylation at the amino group, leaving the hydroxyl group untouched, thus avoiding the need for protection-deprotection steps. beilstein-journals.orgnih.gov

The reaction is typically carried out in an organic solvent, and research has shown that microwave irradiation can work in synergy with the enzyme to accelerate the reaction. beilstein-journals.orgnih.gov Optimization of the reaction conditions is crucial for maximizing the yield. Key parameters include:

Molar Ratio of Reactants : An equimolar ratio of ethanolamine to the fatty acid or ester has been found to be optimal. Higher ratios of ethanolamine can shift the pH away from the enzyme's optimum, leading to deactivation and lower yields. beilstein-journals.org

Acyl Donor : The reaction proceeds efficiently with both free fatty acids and their esters as acyl donors. beilstein-journals.orgwur.nl

| Acyl Donor (Fatty Acid or Ester) | Product | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Various Fatty Acids (1a-d) | N-Acylethanolamines (3a-d) | Novozym® 435 | Selective N-acylation over O-acylation is achieved. | beilstein-journals.orgnih.gov |

| Esters of Fatty Acids (1e-h) | N-Acylethanolamines | Novozym® 435 | Microwave irradiation enhances reaction rate. | beilstein-journals.orgnih.gov |

| Unsaturated Fatty Acids (1a-6a) | Unsaturated N-Acylethanolamines (1b-6b) | Candida antarctica Lipase B | Yields of 80-88% were achieved in hexane. | wur.nl |

| Ethyl Methoxyacetate | N-(1-phenylethyl) Methoxyacetamide | Lipase | Reaction rate was over 100-fold faster than with ethyl butyrate. | nih.gov |

Trifluoroacetylation for Analytical Derivatization

For the analysis of amines and alcohols by gas chromatography (GC), derivatization is often a necessary step to improve analytical performance. labrulez.com Trifluoroacetylation is a widely used technique for this purpose. osti.govmdpi.com It involves reacting the analyte with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA). The highly reactive TFAA readily acylates primary and secondary amines as well as hydroxyl groups, replacing the active hydrogens with trifluoroacetyl groups. mdpi.com

The resulting trifluoroacetyl derivatives offer several advantages for GC analysis:

Improved Stability : The derivatives are often more thermally stable than the parent compounds. mdpi.com

Increased Volatility : The derivatization process masks the polar -NH and -OH groups, reducing intermolecular hydrogen bonding and making the compound more volatile, which results in shorter retention times. mdpi.com

Enhanced Detection : Halogenated acyl groups, such as the trifluoroacetyl group, significantly enhance the response of an electron capture detector (ECD). labrulez.com

Better Chromatography : The reduction in polarity minimizes interactions with the GC column, leading to sharper, more symmetrical peaks and improved quantification. mdpi.com

This method has been successfully applied to the GC-MS determination of various amines and hydroxyl-containing compounds, allowing for very low limits of detection. osti.govmdpi.com

Novel and Advanced Synthetic Routes to N-Substituted Ethanolamine Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the synthesis of N-substituted ethanolamines. These routes offer improvements in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Reduction of 2-Oxazolines with Sodium Borohydride Systems

One notable method involves the reduction of 2-oxazolines using various sodium borohydride systems to yield the corresponding N-substituted ethanolamines. google.com The general structure of the N-substituted ethanolamine produced is HOCH₂CH₂NHCH₂R₁, where R₁ can be an alkyl, aryl, or substituted aryl group. google.com This approach is advantageous due to its readily available starting materials, fewer reaction steps, and high yields under mild conditions, making it suitable for industrial applications. google.com

The effectiveness of the sodium borohydride reduction can be significantly enhanced by the use of additives. The sodium borohydride-iodine (NaBH₄-I₂) system, for instance, is a highly chemoselective reducing agent. wordpress.com Iodine activates the sodium borohydride, increasing its hydride-delivering capability. wordpress.com This allows for the selective reduction of various functional groups under mild conditions. wordpress.com In the context of 2-oxazoline reduction, different NaBH₄-additive systems have been explored to optimize the reaction. For example, the reduction of 2-(m-tolyl)-2-oxazoline using NaBH₄ in the presence of cerium(III) chloride (CeCl₃) has been reported. google.com

A specific example is the synthesis of N-benzyl-ethanolamine hydrochloride, where 2-phenyl-2-oxazoline (B1210687) is reduced with NaBH₄ in tetrahydrofuran (B95107) (THF), followed by treatment with hydrochloric acid gas. google.com Another example is the synthesis of N-(p-chlorobenzyl)ethanolamine hydrochloride from 2-(p-chlorophenyl)-2-oxazoline. google.com

Table 1: Examples of N-Substituted Ethanolamine Synthesis via 2-Oxazoline Reduction

| Starting Material | Reducing System | Product | Yield |

| 2-Phenyl-2-oxazoline | NaBH₄/THF, then HCl | N-Benzyl-ethanolamine hydrochloride | 65.5% |

| 2-(p-Chlorophenyl)-2-oxazoline | NaBH₄/THF, then HCl | N-(p-Chlorobenzyl)ethanolamine hydrochloride | 61.7% |

| 2-(2-Pyridyl)-2-oxazoline | NaBH₄/I₂ in THF | N-(2-Picolyl)ethanolamine hydrochloride | 53.5% |

Data sourced from a Chinese patent describing the synthesis of N-substituted ethanolamines. google.com

The ring-opening of oxazolines is a key step in these synthetic routes. Mechanistic studies suggest that the reaction can proceed through different pathways depending on the catalyst and reaction conditions. For instance, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines can be catalyzed by both Brønsted and Lewis acids, with copper(II) triflate (Cu(OTf)₂) being particularly effective. mdpi.com The proposed mechanism involves a regioselective SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. mdpi.com

In the context of ring-opening polymerization of benzoxazines, a related heterocyclic system, it has been proposed that cationic metals can catalyze the reaction through the protonation of the oxygen atom in the oxazine (B8389632) ring. researchgate.net A proposed mechanism for the ring-opening of benzoxazines involves coordination of a metal cation with the oxygen atom, followed by electrophilic attack and rearrangement. researchgate.net While not directly studying 2-oxazolines, these investigations provide valuable insights into the potential mechanisms governing the ring-opening of such heterocyclic compounds.

Generation of N-Aryl Amino Alcohols from N,N-Disubstituted Picolinamides via Reduction/Ring-Opening

A novel and atom-economical method for the synthesis of N-aryl amino alcohols has been developed, which involves the reduction and ring-opening of N,N-disubstituted picolinamides with sodium borohydride. nih.govnih.gov These picolinamide (B142947) precursors are readily prepared from the condensation of picolinic acid with primary amines, followed by coupling with cyclic ethers. nih.govnih.gov This entire process is characterized by its simplicity, mild conditions, and high efficiency. nih.govnih.gov A significant advantage of this method is the ability to recover the picolinic acid moiety as piconol after the reaction, enhancing its atom economy. nih.govnih.gov

Stereoselective Synthesis of 1,3-Aminoalcohols and Related Regioisomers

The stereoselective synthesis of amino alcohols is crucial for the preparation of chiral molecules with specific biological activities. nih.gov

A common and effective strategy for the synthesis of amino alcohols is through the reductive amination of a carbonyl compound. This process typically involves the formation of a Schiff base intermediate by reacting an aldehyde or ketone with a primary amine, followed by reduction of the resulting imine. researchgate.net

For example, a library of 1,3-aminoalcohols was prepared by reacting a hydroxyaldehyde with various primary amines, followed by the reduction of the Schiff bases formed in situ. researchgate.net Sodium cyanoborohydride is a frequently used reducing agent for this transformation due to its selectivity for imines over carbonyl groups. harvard.edu However, this reaction can be time-consuming. harvard.edu To address this, microwave irradiation has been explored to accelerate the reductive amination process, demonstrating a significant enhancement in reaction rates, even at room temperature. harvard.edu This acceleration is postulated to be due to the increased rate of mutarotation of the reducing end of saccharides when they are used as starting materials, which facilitates the rate-limiting imine formation step. harvard.edu

Hydrogenolysis of Azide (B81097) Derivatives

The reduction of organic azides to primary amines is a robust and widely utilized transformation in organic synthesis. This method is particularly valuable as azides can often be introduced with high efficiency and stereospecificity via nucleophilic substitution of halides or sulfonates. nih.gov The subsequent reduction, typically a hydrogenolysis, is generally clean and high-yielding, producing the desired amine with dinitrogen as the only byproduct.

Azide Formation : An appropriate alkyl halide or sulfonate precursor is treated with an azide source, most commonly sodium azide (NaN₃), to generate the organic azide. nih.govorganic-chemistry.org For instance, the synthesis of an N-substituted ethanolamine precursor could involve the reaction of a benzyl halide with sodium azide to form a benzyl azide, or the conversion of 2-chloroethanol to 2-azidoethanol.

Reduction/Hydrogenolysis : The resulting azide is then reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this step. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

A plausible synthetic pathway to an N-substituted ethanolamine via this methodology is the reaction of an azide with an epoxide, followed by reduction. Alternatively, a precursor azide can be synthesized and subsequently reduced. For example, the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) has been demonstrated through a multi-step process starting with the azidation of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. rsc.org The intermediate alcohol is converted to a tosylate and then displaced with ammonia to form the amine. rsc.org A more direct approach for other amines is the direct reduction of the azide.

The general reaction for the hydrogenolysis step is as follows:

R-N₃ + H₂ --(Catalyst)--> R-NH₂ + N₂

This method avoids the use of harsh reducing agents and is known for its high functional group tolerance, making it a reliable strategy for the synthesis of complex amine-containing molecules.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity. researchgate.netresearchgate.netmdpi.com These methods are particularly useful for the functionalization of molecules like this compound, allowing for the introduction of diverse substituents onto the aromatic ring or the nitrogen atom.

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, is a powerful tool for constructing C(sp²)-N bonds. researchgate.netmdpi.com This reaction is employed to synthesize N-arylamines by coupling an amine with an aryl halide. For the synthesis of analogues of this compound, this method would be ideal for coupling ethanolamine or its derivatives with various functionalized aryl iodides or bromides.

Recent advancements have led to the development of highly efficient and environmentally friendly protocols. For example, copper sulfate (B86663) (CuSO₄·5H₂O) has been shown to effectively catalyze the N-arylation of a wide range of primary and secondary amines with aryliodonium ylides in water, a green solvent. beilstein-journals.orgnih.govresearchgate.net The reactions typically proceed under mild conditions and afford the corresponding N-arylated products in good to excellent yields. beilstein-journals.orgnih.gov The choice of ligand, base, and solvent can be crucial for optimizing the reaction outcome, particularly with less reactive aryl chlorides. researchgate.net

Table 1: Example of Copper-Catalyzed N-Arylation of Amines beilstein-journals.orgresearchgate.net

| Amine | Arylating Agent | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Iodonium ylide | CuSO₄·5H₂O (10) | Water | 60 | 82 |

| 4-Methoxyaniline | Iodonium ylide | CuSO₄·5H₂O (10) | Water | 60 | 88 |

| N-Methylaniline | Iodonium ylide | CuSO₄·5H₂O (10) | Water | 60 | 59 |

| Indoline | Iodonium ylide | CuSO₄·5H₂O (10) | Water | 60 | 51 |

This table illustrates the versatility of copper catalysis in forming C-N bonds with various amines under aqueous conditions.

The Suzuki-Miyaura reaction is one of the most important and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. acs.orgyoutube.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. youtube.comnih.gov This reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. acs.org

In the context of functionalizing this compound, the Suzuki coupling is an ideal strategy for modifying its aromatic core. A precursor, such as 2-((3-bromo-5-ethoxybenzyl)amino)ethanol, could be coupled with various aryl, heteroaryl, or alkyl boronic acids to introduce a wide range of substituents at the 3-position of the benzene (B151609) ring. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like homocoupling of the boronic acid. acs.org

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl Functionalization mdpi.comacs.org

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol %) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Bromothiophene derivative | Phenylboronic acid | Pd(OAc)₂ / P(p-tolyl)₃ | Na₂CO₃ | Ethanol (B145695)/Water | >95 |

| 2-Iodotoluene | Ortho-amide-phenylboronic acid | Pd(OAc)₂ (0.5) / PPh₃ (1) | - | DME/THF/H₂O | Not Isolated |

| 4-Iodoanisole | Indole-boronic acid derivative | PdCl₂(dppf) | KOH | - | 63 |

| C-4 Bromo-indole derivative | Nitrophenol-boronic ester | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 93 |

This table demonstrates the application of Suzuki coupling in the synthesis of complex biaryl structures, a strategy directly applicable to the functionalization of the benzyl moiety in the target compound's analogues.

Elucidation of Reaction Mechanisms in the Chemistry of 2 3 Ethoxybenzyl Amino Ethanol

Mechanisms Governing Alkylation and Reduction of Ethanolamines

The formation of 2-((3-Ethoxybenzyl)amino)ethanol can be achieved through several synthetic routes, primarily involving the alkylation of ethanolamine (B43304). These methods are governed by fundamental reaction mechanisms such as nucleophilic substitution and reductive amination.

One of the most direct methods for synthesizing this compound is through the nucleophilic substitution reaction between ethanolamine and a suitable 3-ethoxybenzyl halide (e.g., 3-ethoxybenzyl chloride or bromide). This transformation typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.orgchemguide.co.uk

In this process, the ethanolamine molecule acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack. The primary carbon of the 3-ethoxybenzyl halide is the electrophilic center. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (the halide). organic-chemistry.orgmasterorganicchemistry.com This backside attack leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. masterorganicchemistry.combyjus.com

The transition state of this SN2 reaction involves a pentacoordinate carbon atom where both the incoming nucleophile (ethanolamine) and the outgoing leaving group (halide) are partially bonded. The use of a primary benzylic halide is ideal for this reaction as it is sterically accessible and lacks β-hydrogens that could lead to competing elimination (E2) reactions. youtube.comlibretexts.org The presence of excess ammonia (B1221849) or amine is often used to drive the reaction to completion and neutralize the hydrogen halide formed as a byproduct. chemguide.co.ukyoutube.com

Key Features of the SN2 Mechanism for Synthesis:

| Feature | Description |

| Kinetics | Second-order, rate depends on the concentration of both ethanolamine and 3-ethoxybenzyl halide. |

| Mechanism | A single, concerted step with backside attack. organic-chemistry.org |

| Stereochemistry | Inversion of configuration at the electrophilic carbon (not applicable here as the carbon is not a stereocenter). organic-chemistry.org |

| Reactants | Nucleophile: Ethanolamine; Electrophile: 3-Ethoxybenzyl halide. |

| Solvent | Polar aprotic solvents are often preferred to solvate the cation but not the nucleophile. |

An alternative and widely used method for preparing this compound is reductive amination. wikipedia.org This process involves the reaction of 3-ethoxybenzaldehyde (B1676413) with ethanolamine in the presence of a reducing agent. organicchemistrytutor.commasterorganicchemistry.com The mechanism is a multi-step sequence.

The reaction initiates with the nucleophilic attack of the ethanolamine's nitrogen atom on the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde. This forms a zwitterionic tetrahedral intermediate known as a hemiaminal. wikipedia.orgnih.gov The formation of the hemiaminal is a reversible equilibrium.

This hemiaminal intermediate can then undergo one of two pathways:

Imine Formation: The hemiaminal can be protonated on the oxygen, followed by the elimination of a water molecule to form a resonance-stabilized iminium cation. masterorganicchemistry.comyoutube.com Subsequent deprotonation yields the corresponding imine. This dehydration step is often the rate-limiting step and is typically catalyzed by mild acid (pH ~5-6). organicchemistrytutor.commasterorganicchemistry.com

Oxazolidine (B1195125) Formation: Due to the presence of the hydroxyl group in ethanolamine, the hemiaminal can undergo a rapid, intramolecular cyclization. The hydroxyl group attacks the same carbon, displacing the newly formed water molecule (or its precursor) to form a stable five-membered heterocyclic ring, an oxazolidine. This cyclization is also a reversible process.

In practice, an equilibrium often exists between the aldehyde/amine reactants, the hemiaminal, the imine, and the oxazolidine intermediate. The subsequent and irreversible step is the reduction of the C=N double bond of the imine (or the iminium ion) by a reducing agent. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to not reduce the starting aldehyde but is reactive enough to reduce the iminium ion as it forms, thus driving the equilibrium towards the product. masterorganicchemistry.com

Mechanistic Frameworks for Derivatization Reactions

The bifunctional nature of this compound allows for a variety of derivatization reactions at both the hydroxyl and the secondary amine functionalities.

The primary alcohol group of this compound can be readily derivatized to form ethers, such as silyl (B83357) ethers or benzyl (B1604629) ethers.

O-Silylation: This reaction is a common method for protecting the alcohol group. wikipedia.org It involves reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534). wikipedia.orgresearchgate.net The mechanism is an SN2-type reaction at the silicon atom. The base first deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic silicon atom and displacing the halide leaving group. wikipedia.org The steric bulk of the silylating agent can be chosen to control selectivity if other reactive sites are present. wikipedia.org

Benzyl Ether Formation: The formation of a benzyl ether from the alcohol moiety is typically achieved via the Williamson ether synthesis. byjus.comorganic-chemistry.org This reaction follows an SN2 mechanism. masterorganicchemistry.comlibretexts.org The first step is the deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. youtube.comorganic-chemistry.org This alkoxide then attacks a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage. masterorganicchemistry.comyoutube.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org

The secondary amine in this compound is nucleophilic and can be readily acylated to form an amide. This reaction is fundamental in peptide synthesis and other areas of organic chemistry. nih.govbath.ac.uk The process involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a weak base like pyridine (B92270) or triethylamine. umich.eduyoutube.com

The mechanism begins with the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. umich.edu This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the leaving group (e.g., chloride ion from an acyl chloride or a carboxylate ion from an anhydride). umich.edu If an acid is generated as a byproduct (like HCl), the base present in the reaction mixture neutralizes it, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. youtube.com

Intramolecular Rearrangements and Degradation Pathways of Ethanolamine Derivatives

Ethanolamine derivatives can undergo various structural changes, including intramolecular rearrangements and degradation, particularly under specific conditions such as heat or in the presence of oxidizing agents.

Intramolecular Rearrangements: While less common for simple N-alkylethanolamines, related structures can undergo sigmatropic rearrangements. For instance, N-oxides derived from N-allyl or N-benzyl amines can undergo a youtube.comorganic-chemistry.org-sigmatropic rearrangement, known as the Meisenheimer rearrangement, to form O-allyl or O-benzyl hydroxylamines. psu.edursc.org For this compound, such a rearrangement would require prior oxidation of the amine to an N-oxide and the presence of a suitable group to facilitate the shift.

Degradation Pathways: The degradation of ethanolamine derivatives is a significant concern, especially in industrial applications like carbon capture where they are exposed to oxygen and high temperatures. researchgate.netacs.org Oxidative degradation is a primary pathway. ntnu.no The process can be initiated by radical species, leading to the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen or oxygen. This can lead to fragmentation of the molecule, forming various smaller compounds including aldehydes, acids, and ammonia. ntnu.nowhiterose.ac.uk For this compound, oxidative cleavage could occur at several points, potentially leading to the formation of 3-ethoxybenzaldehyde, ethanolamine, and other oxidized fragments. Thermal degradation in the presence of CO₂ can also lead to the formation of cyclic compounds like oxazolidinones and other complex polymeric structures. researchgate.netacs.org

Mechanism of Rearrangement of 2-Aminoethyl Benzoate to N-(2-Hydroxyethyl)benzamide

The conversion of an O-acyl derivative of an amino alcohol, such as 2-aminoethyl benzoate, to its N-acyl isomer, N-(2-hydroxyethyl)benzamide, is a classic example of an intramolecular O-to-N acyl migration. researchgate.netnih.govresearchgate.netnih.gov This type of rearrangement is a well-documented phenomenon in organic and peptide chemistry, often occurring under mild aqueous conditions. researchgate.netnih.gov

The mechanism is highly dependent on pH and proceeds through a key tetrahedral intermediate with a five-membered ring structure. researchgate.net

Mechanism Steps:

Nucleophilic Attack: Under neutral or slightly basic conditions (pH > 7), the nitrogen atom of the amino group is deprotonated and acts as a potent nucleophile. researchgate.netnih.gov It attacks the electrophilic carbonyl carbon of the adjacent ester group.

Formation of a Tetrahedral Intermediate: This intramolecular attack results in the formation of a cyclic, five-membered tetrahedral intermediate.

Collapse of the Intermediate: The intermediate is unstable and collapses. The bond between the carbonyl carbon and the oxygen of the original alcohol (the ester linkage) is broken.

Proton Transfer: A proton is transferred to the newly formed alkoxide, yielding the more thermodynamically stable N-acyl product, an amide (N-(2-hydroxyethyl)benzamide), and regenerating the hydroxyl group.

This O→N acyl shift is reversible. Under strongly acidic conditions, the reverse reaction, an N→O acyl migration, is favored. researchgate.net In an acidic medium, the amino group is protonated, which prevents it from acting as a nucleophile. nih.gov This suppresses the O→N migration and can favor the formation of the O-acyl ester if starting from the amide. researchgate.netnih.gov The stability of the O-acyl isopeptide or related ester under acidic conditions allows it to be a useful prodrug strategy, as it can convert to the active N-acyl form at physiological pH. researchgate.netnih.gov

Table 1: Factors Influencing O↔N Acyl Migration

| Factor | Condition Favoring O→N Migration (Ester to Amide) | Condition Favoring N→O Migration (Amide to Ester) | Rationale |

| pH | Neutral to slightly basic (e.g., pH 7.4) | Strongly acidic | At neutral/basic pH, the amino group is a free nucleophile. nih.gov At acidic pH, the amino group is protonated and non-nucleophilic. nih.gov |

| Intermediate | Cyclic five-membered tetrahedral intermediate | Cyclic five-membered tetrahedral intermediate | The reaction proceeds through this common intermediate in both directions. researchgate.net |

| Product Stability | N-acyl amide is generally more stable | O-acyl ester is less stable but kinetically favored under acidic synthesis | The amide bond is thermodynamically preferred under physiological conditions. researchgate.net |

General Degradation Pathways and Their Chemical Implications

Amino alcohols like this compound can undergo degradation through several pathways, primarily involving oxidation of the alcohol and amine functionalities. These reactions can lead to the formation of various by-products, affecting the compound's purity and stability.

Oxidative Pathways: The oxidation of amino alcohols can be complex, as both the hydroxyl and amino groups are susceptible to reaction. nih.gov

Oxidation of the Alcohol Group: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The specific outcome depends on the oxidizing agent used. nih.gov To achieve selective oxidation of the alcohol, the more reactive amino group often needs to be "protected" first, for instance, by acetylation. nih.gov Gold-based heterogeneous catalysts have been studied for the direct oxidation of amino alcohols to the corresponding amino acids, using oxygen as the oxidant. msu.eduwordpress.com

Oxidation of the Amine Group: The secondary amine can also undergo oxidation. However, in many catalytic systems, the primary degradation pathway involving the amine is deamination. msu.edu

Deamination Pathways: Deamination, or the removal of the amino group, is a significant degradation route.

Ehrlich Pathway: While primarily described for the catabolism of amino acids, the Ehrlich pathway provides a model for the conversion of an amine to an alcohol. masterorganicchemistry.com The process involves deamination to a keto acid (or aldehyde), followed by decarboxylation and reduction to an alcohol. azregents.edu In the context of this compound, an analogous oxidative deamination could lead to the formation of an aldehyde, which could then be reduced or further oxidized.

Catalytic Deamination: In studies of ethanolamine oxidation using gold catalysts, deamination was a competing reaction that lowered the selectivity for the desired amino acid product (glycine). msu.edu This suggests that under certain oxidative conditions, the C-N bond can be cleaved, leading to the formation of products like glycolic acid. msu.edu

Chemical Implications: The degradation of amino alcohols has several important chemical implications. The formation of aldehydes and carboxylic acids introduces new reactive functional groups, potentially leading to further reactions and the formation of a complex mixture of impurities. researchgate.net Deamination results in the loss of the nitrogen-containing functional group, fundamentally altering the molecule's chemical identity and properties. msu.edu Furthermore, amino alcohols can be corrosive to certain metals like copper and aluminum, a property that must be considered in storage and handling. The degradation of polymers containing amino alcohol linkages, such as poly(ester amide) elastomers, is a key feature for their use as biodegradable materials.

Broader Mechanistic Studies in Related Alcohol and Amine Transformations

The reactivity of the alcohol and amine moieties in this compound can be further understood by examining the mechanisms of related transformations in similar molecules.

Mechanisms of Glycerol (B35011) Etherification with Ethanol (B145695) (e.g., Oxonium Ion Generation, SN2 Pathways)

The acid-catalyzed etherification of glycerol with ethanol to produce glycerol ethyl ethers is a relevant model for potential intermolecular reactions of the alcohol group in this compound. Two primary mechanisms have been proposed for this reaction. nih.gov

Mechanism 1: Oxonium Ion Generation In this pathway, the reaction is initiated by the protonation of one of glycerol's hydroxyl groups by a Brønsted acid catalyst. nih.gov

Protonation: A hydroxyl group on the glycerol molecule is protonated by an acid, forming an oxonium ion (-OH2+). nih.gov

Formation of Carbocation: The oxonium ion is an excellent leaving group, and its departure as a water molecule generates a carbocation on the glycerol backbone.

Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated ether is deprotonated to yield the final mono-ethyl glycerol ether product and regenerate the acid catalyst.

Mechanism 2: SN2 Pathway An alternative mechanism involves a bimolecular nucleophilic substitution (SN2) pathway. nih.gov

Protonation of Ethanol: The ethanol molecule is first protonated by the acid catalyst to form an ethyloxonium ion (CH3CH2OH2+). nih.gov

Nucleophilic Attack: A hydroxyl group from a glycerol molecule then acts as a nucleophile, attacking the electrophilic carbon of the protonated ethanol. nih.gov

Displacement: This nucleophilic attack occurs with the simultaneous loss of a water molecule, directly forming the ether bond and yielding the mono-ethyl glycerol ether. nih.gov

The formation of the common side-product, diethyl ether, also proceeds via an SN2 mechanism, where one protonated ethanol molecule is attacked by a second, non-protonated ethanol molecule. nih.gov The reaction conditions, such as temperature and the molar ratio of ethanol to glycerol, can influence which products are favored.

Table 2: Comparison of Glycerol Etherification Mechanisms

| Feature | Oxonium Ion Mechanism | SN2 Pathway |

| Initiation Step | Protonation of glycerol | Protonation of ethanol nih.gov |

| Key Intermediate | Carbocation on glycerol backbone | None (concerted mechanism) |

| Role of Glycerol | Becomes the electrophile (after water loss) | Acts as the nucleophile nih.gov |

| Role of Ethanol | Acts as the nucleophile | Becomes the electrophile (after protonation) nih.gov |

Chlorination Mechanisms of Aliphatic Alcohols with Activating Reagents (e.g., Triphosgene-Amine Systems)

The conversion of the hydroxyl group in this compound to a chloride can be achieved using various reagents. A particularly mild and effective method for the chlorination of aliphatic alcohols involves the use of triphosgene (B27547) in combination with an amine base, such as pyridine or triethylamine. researchgate.netresearchgate.netnih.gov

The mechanism involves the initial activation of the alcohol by triphosgene, followed by a nucleophilic substitution. nih.gov

Formation of Chloroformate: The alcohol reacts with triphosgene in the presence of the amine base to form a chloroformate intermediate. researchgate.netnih.gov The amine base is crucial for the reaction to proceed. nih.gov

Activation by Amine: When pyridine is used as the base, it can further react with the chloroformate intermediate. Pyridine attacks the carbonyl carbon of the chloroformate to generate a highly reactive N-acylpyridinium ion intermediate. nih.gov This activation step significantly increases the electrophilicity of the adjacent carbon atom.

SN2 Nucleophilic Substitution: A chloride ion (present in the reaction mixture) then acts as a nucleophile and attacks the electrophilic carbon center in an SN2 reaction. nih.gov This attack leads to the displacement of the entire activated group (which decomposes to carbon dioxide and pyridine), resulting in the formation of the alkyl chloride with an inversion of stereochemistry. researchgate.netnih.gov

The choice of amine base can be critical. While pyridine promotes the formation of the desired alkyl chloride, the use of triethylamine with certain alcohols (especially sterically hindered primary and secondary alcohols) can lead to the formation of N,N-diethylcarbamates as a side product. researchgate.net This is because the chloride ion attack can be outcompeted by attack at an alternative electrophilic carbon in an intermediate acylammonium ion species. nih.gov The triphosgene-pyridine system is well-tolerated by many sensitive functional groups and is considered an operationally simple and high-yielding chlorination method. researchgate.net

Future Directions and Emerging Research Avenues in 2 3 Ethoxybenzyl Amino Ethanol Chemistry

Exploration of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For a molecule like 2-((3-Ethoxybenzyl)amino)ethanol, future research will likely focus on moving away from traditional, multi-step syntheses that may involve hazardous reagents and generate significant waste.

A key area of investigation will be the development of one-pot reductive amination reactions. This would involve the direct reaction of 3-ethoxybenzaldehyde (B1676413) with ethanolamine (B43304), followed by in-situ reduction of the initially formed imine. This approach is highly atom-economical as it forms the C-N bond and the final product in a single, streamlined process. The use of green reducing agents, such as catalytic hydrogenation with molecular hydrogen or transfer hydrogenation using benign hydrogen donors, will be a critical aspect of this research.

Another promising avenue is the exploration of catalytic C-N bond formation reactions. This could involve the use of transition metal catalysts to couple an appropriate 3-ethoxybenzyl precursor with ethanolamine. Research in this area would aim to develop catalysts that are not only efficient but also based on abundant and non-toxic metals.

Furthermore, the use of alternative reaction media , such as water, supercritical fluids, or bio-based solvents, will be a significant focus. These solvents can offer environmental benefits and, in some cases, enhance reaction rates and selectivity. The development of synthetic routes that minimize the use of volatile organic compounds (VOCs) will be paramount.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Reductive Amination | High atom economy, reduced number of steps, potentially milder conditions. | Development of green reducing agents, optimization of reaction conditions for high yield and purity. |

| Catalytic C-N Bond Formation | High efficiency and selectivity, potential for asymmetric synthesis. | Design of catalysts based on earth-abundant metals, investigation of ligand effects. |

| Synthesis in Alternative Media | Reduced environmental impact, potential for improved reaction kinetics. | Exploration of water, supercritical CO2, and bio-solvents as reaction media. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, conformation, and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research will undoubtedly employ a combination of advanced spectroscopic methods and computational chemistry to achieve this.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for unambiguously assigning the proton and carbon signals and for elucidating the connectivity of the molecule. More advanced NMR experiments, such as NOESY, can provide insights into the through-space proximity of different parts of the molecule, offering clues about its preferred conformation in solution.

Vibrational spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will be used to probe the characteristic vibrational modes of the functional groups, such as the N-H and O-H stretches. These techniques can provide information about hydrogen bonding, both intramolecularly between the amine and alcohol groups and intermolecularly in the condensed phase.

Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be used to:

Predict the most stable conformations of the molecule.

Calculate theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.

Determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is vital for understanding the molecule's reactivity.

Model potential reaction pathways and transition states, providing a deeper understanding of reaction mechanisms.

A recent study on ethanolamine ices at astrochemical conditions highlighted the use of experimental and computational methods to understand its spectral features and formation pathways, a similar approach could be applied here. arxiv.org

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. rsc.orgresearchgate.netnih.govnih.gov For this compound, these technologies can be applied in several ways:

Predictive Modeling: ML models can be trained on large datasets of known molecules to predict various properties of new compounds. For this compound, this could include predictions of:

Physicochemical properties: such as solubility, pKa, and partition coefficient (logP).

Spectroscopic properties: to aid in structure elucidation.

Reactivity: predicting the most likely sites of reaction and the outcome of reactions with different reagents. rsc.orgresearchgate.net

Development of Novel Derivatization Strategies for Specific Analytical or Synthetic Challenges

The functional groups of this compound—the secondary amine and the primary alcohol—provide convenient handles for chemical modification. The development of novel derivatization strategies will be crucial for a variety of purposes.

For Analytical Purposes: Derivatization can be used to improve the detectability of the compound in analytical techniques like chromatography and mass spectrometry. For example, reaction with a fluorescent tagging agent could allow for highly sensitive detection in complex biological or environmental samples.

For Synthetic Purposes: The amine and alcohol groups can be protected with various protecting groups to allow for selective reactions at other positions of the molecule, such as the aromatic ring. Conversely, these functional groups can be used as starting points for the synthesis of more complex molecules. For instance, the alcohol could be converted into a leaving group to allow for nucleophilic substitution, or the amine could be acylated to form a range of amides.

For Creating Libraries of Compounds: Systematic derivatization of the amine and alcohol functionalities can be used to generate a library of related compounds. This library could then be screened for biological activity or other interesting properties, in a process known as diversity-oriented synthesis.

Interdisciplinary Approaches Combining Synthetic Chemistry with Theoretical and Computational Studies

The most significant breakthroughs in understanding and utilizing this compound will likely come from interdisciplinary research that combines the strengths of different scientific fields.

Synergy between Synthesis and Computation: A powerful approach involves a feedback loop between synthetic chemistry and computational modeling. Synthetic chemists can synthesize the target molecule and its derivatives, while computational chemists can model their properties and reactivity. The experimental results can then be used to refine the computational models, and the computational predictions can guide future synthetic efforts. This synergistic approach can accelerate the discovery of new reactions and molecules with desired properties. A combined experimental and computational study was conducted on ethanolamine and 2-amino-2-methyl-1-propanol, demonstrating the power of this approach. nih.gov

Exploring Biological Potential: The structural features of this compound suggest that it could have interesting biological properties. Collaborative research with biologists and pharmacologists could involve screening the compound and its derivatives for various biological activities. Computational docking studies could be used to predict potential protein targets, and these predictions could then be tested experimentally.

Materials Science Applications: The ability of the molecule to form hydrogen bonds suggests that it could be a building block for supramolecular assemblies or functional materials. Research at the interface of chemistry and materials science could explore the use of this compound in the design of new polymers, gels, or crystalline materials with interesting optical, electronic, or mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.